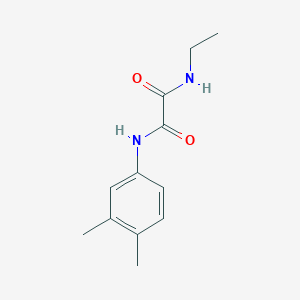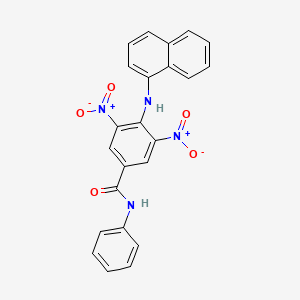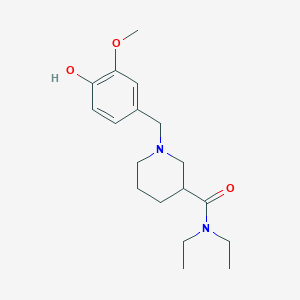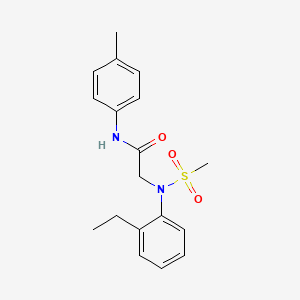
N-(3,4-dimethylphenyl)-N'-ethylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-ethylethanediamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N'-ethylethanediamide works by interfering with the insect's ability to detect carbon dioxide, which is one of the primary ways that insects locate their hosts. This compound also interferes with the insect's ability to detect other chemicals, such as lactic acid and octenol, which are produced by the human body and attract insects. This compound does not kill insects, but it repels them by making them unable to locate their hosts.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized into inactive compounds. This compound does not accumulate in the body, and it is excreted within a few hours of application. However, high concentrations of this compound can cause skin irritation and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N'-ethylethanediamide is a widely used insect repellent, and it has been extensively studied for its insect-repelling properties. It is effective against a variety of insects and can be used in a variety of applications. However, this compound has limitations in lab experiments, as it can interfere with the behavior of insects and affect the results of experiments.
Direcciones Futuras
Future research on N-(3,4-dimethylphenyl)-N'-ethylethanediamide could explore the potential use of this compound in the synthesis of new insecticides. Researchers could also investigate the mechanism of action of this compound in more detail to better understand how it repels insects. Additionally, future research could explore the potential use of this compound in other applications, such as the control of agricultural pests.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N'-ethylethanediamide can be synthesized by reacting 3,4-dimethylbenzoyl chloride with ethylenediamine in the presence of a base. The reaction results in the formation of this compound. The synthesis of this compound is a relatively simple process, and it can be produced in large quantities.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-ethylethanediamide has been extensively studied for its insect-repelling properties. It has been found to be effective against a variety of insects, including mosquitoes, ticks, and fleas. This compound is commonly used in insect repellent sprays, lotions, and other products. Scientific research has also explored the potential use of this compound in other applications, such as the synthesis of new insecticides.
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-4-13-11(15)12(16)14-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQTWPHKDRDYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4998655.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)

![1-[3-(2-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4998660.png)
![1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B4998665.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4998681.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B4998686.png)

![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)